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Compound of Interest |

Compound Name: 3-Chloro-4-fluorobenzyl alcohol
CAS No.: 161446-90-8
Cat. No.: B064416

Core Ildentity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Chloro-4-fluorobenzyl alcohol (CAS: 49763-65-7) is a disubstituted benzenemethanol
derivative serving as a critical building block in the synthesis of pharmaceuticals and
agrochemicals.[1] Its significance lies in the specific halogenation pattern: the 3-chloro and 4-
fluoro substituents modulate the electronic properties (Hammett

values) and lipophilicity (

) of the aromatic ring, while simultaneously blocking metabolic oxidation at the typically labile
para position.[1] This guide details its physicochemical profile, validated synthesis protocols,
and application in structure-activity relationship (SAR) studies.[1]

Physicochemical Profile

Precise characterization data is essential for stoichiometry and analytical method development.
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Property Value | Description Technical Note

Molecular Formula C7HsCIFO

. Average weight for
Molecular Weight 160.57 g/mol o ) )
stoichiometric calculations.[1]

Use for High-Resolution Mass

Monoisotopic Mass 160.009 g/mol
Spectrometry (HRMS).[1]

o ) Melting point is near ambient
Colorless liquid to low-melting
Appearance id temperature; often supercools.
soli
[1]

High boiling point requires
Boiling Point ~235-240 °C (at 760 mmHg) vacuum distillation for

purification.

Denser than water; forms the
Density ~1.35 g/mL bottom layer in aqueous

extractions.

Immiscible in water; requires
- MeOH, EtOH, DCM, EtOAc, _
Solubility DMSO organic co-solvent for aqueous
reactions.[1]

Mass Spectrometry Sighature

For identification, the chlorine isotope signature is the definitive diagnostic tool.[1]
 |sotopic Pattern: The natural abundance of

(75.77%) and

(24.23%) creates a characteristic 3:1 intensity ratio between the molecular ion
(m/z 160) and the

isotope peak (m/z 162).[1]

» Fragmentation: Common loss of the hydroxymethyl group (
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) generates the stable 3-chloro-4-fluorobenzyl cation.[1]

Synthetic Protocol: Chemoselective Reduction

While the compound is commercially available, in-house synthesis is often required to

introduce isotopically labeled atoms (e.g., deuterium at the benzylic position) or when starting

from the cheaper aldehyde precursor.[1]

Reaction Mechanism

The standard route involves the nucleophilic addition of hydride (from Sodium Borohydride) to

the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde.[1]

Validated Workflow (Laboratory Scale: 10 mmol)

Safety Precaution: Sodium borohydride evolves hydrogen gas. Perform in a fume hood.

Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1.58
g, 10.0 mmol) in Methanol (20 mL). Cool to 0°C in an ice bath to minimize side reactions.

Reduction: Add Sodium Borohydride (NaBHa4) (0.38 g, 10.0 mmol) portion-wise over 5
minutes.

o Why: Slow addition prevents runaway exotherms and excessive foaming (

gas).

Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC
(Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the alcohol (

)[1]

Quench: Carefully add 1M HCI (5 mL) dropwise until gas evolution ceases and pH is
neutral/acidic.

o Mechanism:[1][2][3] This destroys excess borohydride and protonates the intermediate
alkoxide to the final alcohol.[1]
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o Workup: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue
with water (20 mL) and extract with Dichloromethane (DCM) (

).
 Purification: Dry combined organics over anhydrous

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-30%
EtOAc in Hexanes).[1]

Start: 3-Chloro-4- Dissolve in MeOH Reduction Add NaBH4 Alkoxide -> Alcohol _ | Quench (1M HCl) Extraction (DCM) Yield >90% Product:
fluorobenzaldehyde Cool to 0°C (Portion-wise) Protonation & Drying 3-Chloro-4-fluorobenzyl alcohol

Click to download full resolution via product page
Figure 1: Step-by-step workflow for the chemoselective reduction of the aldehyde precursor.

Reactivity & Functionalization

The primary hydroxyl group and the halogenated ring offer distinct handles for divergent
synthesis.[1]

The "Reactivity Tree"[1]
e Benzylic Bromination: Conversion to benzyl bromide using

or Appell conditions (
). This activates the position for nucleophilic substitution (e.g., amine alkylation).[1]

o Oxidation: Re-oxidation to the aldehyde (PCC or Dess-Martin Periodinane) or carboxylic acid
(Jones Reagent).[1]

« Etherification: Williamson ether synthesis using

and an alkyl halide.
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Figure 2: Divergent synthetic pathways from the parent alcohol.[1]

Applications in Drug Discovery

In medicinal chemistry, 3-chloro-4-fluorobenzyl alcohol is rarely the final API; it is a privileged
fragment.[1]

Metabolic Blocking & Bioisosterism[1]

» Para-Fluorine Effect: The C-F bond is metabolically stable.[1] Placing fluorine at the para
position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance
pathway for benzyl rings.[1]

o Electronic Modulation: The 3-chloro substituent is electron-withdrawing (inductive) but also
lipophilic.[1] This combination lowers the

of phenols or amines attached nearby and increases the molecule's ability to penetrate cell
membranes (permeability).[1]

Case Study Context

This fragment is structurally analogous to the benzylic ether moieties found in long-acting beta-
agonists (LABAS) like Vilanterol.[1] While Vilanterol specifically utilizes a 2,6-dichlorobenzyl
fragment, the 3-chloro-4-fluoro analog is frequently synthesized in "Halogen Scans"—a
standard optimization phase where chemists rotate halogens around the ring to maximize
potency and metabolic half-life.[1]
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Safety & Handling

e GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

o Storage: Store in a cool, dry place. While relatively stable, benzyl alcohols can slowly oxidize
to aldehydes upon prolonged exposure to air and light.[1]

» Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless
intentional derivatization is planned).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b064416#3-chloro-4-fluorobenzyl-alcohol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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